molecular formula C8H9NOS B1430770 1,4-Dimethyl-2-(sulfinylamino)benzene CAS No. 60669-05-8

1,4-Dimethyl-2-(sulfinylamino)benzene

Cat. No. B1430770
CAS RN: 60669-05-8
M. Wt: 167.23 g/mol
InChI Key: VUSNMCDCGRTSEL-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-(sulfinylamino)benzene, or DMSAB, is a sulfur-containing aromatic compound with a range of applications in scientific research. It is a versatile molecule that can be used in a variety of ways, such as in organic synthesis, as a catalyst, and as a reagent. DMSAB is also known for its potential therapeutic effects and has been studied for its use in drug development.

Mechanism Of Action

DMSAB can act as a catalyst in organic synthesis. It can promote the formation of carbon-carbon bonds by activating the substrate molecules and facilitating their reaction. It can also act as a ligand, binding to metal ions and forming coordination complexes.

Biochemical And Physiological Effects

DMSAB has been studied for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential to modulate the immune system and to act as a neuroprotective agent.

Advantages And Limitations For Lab Experiments

DMSAB has several advantages when used in lab experiments. It is relatively inexpensive, stable, and easy to handle. It is also soluble in a variety of solvents, making it suitable for a wide range of reactions. However, it is important to note that DMSAB is a corrosive compound and must be handled with care. Additionally, it is sensitive to light and moisture, so it must be stored in a dark, dry environment.

Future Directions

Given the potential therapeutic effects of DMSAB, future research should focus on its use in drug development. Additionally, research should focus on its potential as a corrosion inhibitor and its ability to modulate the immune system. Further research should also explore its use in the synthesis of polymers, dyes, and pigments. Finally, research should focus on the optimization of the synthesis method, in order to make it more efficient and cost-effective.

Scientific Research Applications

DMSAB has a wide range of applications in scientific research. It is used in organic synthesis as a reagent, catalyst, and ligand. It can also be used in drug synthesis, as it has been studied for its potential therapeutic effects. Additionally, DMSAB has been used in the synthesis of polymers, for the production of dyes and pigments, and as a corrosion inhibitor.

properties

IUPAC Name

1,4-dimethyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-6-3-4-7(2)8(5-6)9-11-10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSNMCDCGRTSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20821739
Record name 1,4-Dimethyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20821739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-2-(sulfinylamino)benzene

CAS RN

60669-05-8
Record name 1,4-Dimethyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20821739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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